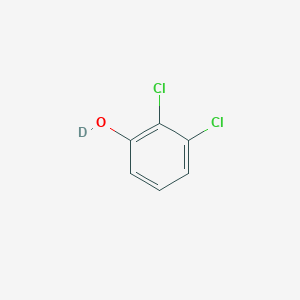

2,3-Dichlorophenol-OD

Beschreibung

Eigenschaften

Molekularformel |

C6H4Cl2O |

|---|---|

Molekulargewicht |

164.00 g/mol |

IUPAC-Name |

1,2-dichloro-3-deuteriooxybenzene |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H/i/hD |

InChI-Schlüssel |

UMPSXRYVXUPCOS-DYCDLGHISA-N |

Isomerische SMILES |

[2H]OC1=C(C(=CC=C1)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorophenol: Properties, Synthesis, and Applications

A Note on Nomenclature: This guide focuses on the well-documented chemical compound 2,3-Dichlorophenol (CAS: 576-24-9) . The query for "2,3-Dichlorophenol-OD (CAS: 59457-02-2)" likely refers to the deuterated isotopologue of 2,3-Dichlorophenol, where the hydrogen atom of the hydroxyl group is replaced by a deuterium atom (-OD). While this specific deuterated compound is not widely documented under the provided CAS number, its chemical properties would be nearly identical to the parent compound, with primary differences observable in spectroscopic analyses (e.g., NMR, IR) and in the kinetics of reactions involving the hydroxyl group. This guide will proceed with the data for 2,3-Dichlorophenol and will note where the deuterated form would differ.

Introduction and Core Concepts

2,3-Dichlorophenol (2,3-DCP) is a chlorinated aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of chemical products.[1] As a member of the chlorophenol family, its properties are dictated by the interplay between the hydroxylated benzene ring and the ortho- and meta-positioned chlorine atoms. These substituents influence the compound's acidity, reactivity, and biological activity. For researchers and professionals in drug development and materials science, a thorough understanding of 2,3-DCP's chemical behavior is essential for its effective and safe utilization. It is a versatile building block used in the creation of pharmaceuticals, antiseptics, dyes, and pesticides.[1][2] Furthermore, due to its presence as a metabolite of certain industrial chemicals and its role as a model pollutant, its environmental and toxicological profiles are of significant interest.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical properties. These data points are critical for everything from reaction stoichiometry to safety assessments and analytical method development.

Molecular Structure and Identifiers

The arrangement of atoms in 2,3-Dichlorophenol is foundational to its chemical character. The IUPAC name is 2,3-dichlorophenol, and its structure consists of a phenol ring with chlorine atoms substituted at positions 2 and 3.[3][4]

Caption: Molecular Structure of 2,3-Dichlorophenol.

Core Physicochemical Data

The properties of 2,3-DCP are well-characterized, appearing as a light brown crystalline solid at standard conditions.[5] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 576-24-9 | [3][4] |

| Molecular Formula | C₆H₄Cl₂O | [6][7] |

| Molecular Weight | 163.00 g/mol | [3][6] |

| Appearance | Brown crystals or crystalline solid | [3][5][8] |

| Melting Point | 55 - 58 °C (134.6 - 136.4 °F) | [6][8][9] |

| Boiling Point | 206 °C (403 °F) at 1013 hPa | [6][9] |

| Density | 1.40 g/cm³ at 25 °C | [6] |

| Vapor Pressure | 0.058 mm Hg at 25 °C | [3] |

| Flash Point | 115 °C (239 °F) | [6] |

| Water Solubility | Insoluble; 3600 mg/L at 25 °C (experimental) | [5][6][8] |

| Solubility in Organics | Soluble in ether, chloroform, and hot ethanol | [5] |

| Acidity (pKa) | 7.44 - 7.7 | [3][4] |

| Odor/Taste Threshold | Odor: 0.03 mg/L; Taste: 0.00004 mg/L | [3][5][8] |

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and purity of a compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 2,3-DCP will show characteristic signals for the aromatic protons and the phenolic proton. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. In its deuterated form (2,3-Dichlorophenol-OD), the signal for the hydroxyl proton would be absent.[10]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, with chemical shifts influenced by the attached chlorine and hydroxyl groups.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. This band would be shifted to a lower frequency in the deuterated analogue due to the heavier mass of deuterium. Other characteristic peaks include C-O stretching and C-Cl stretching vibrations.[7]

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M, M+2, and M+4 peaks.[7][11]

Synthesis, Reactivity, and Applications

Synthesis Pathway

A common laboratory and industrial synthesis method for 2,3-Dichlorophenol involves the multi-step transformation of 1,2,3-trichlorobenzene.[5]

Caption: Decision workflow for handling 2,3-Dichlorophenol.

Handling and Storage Protocol

-

Ventilation: Always handle 2,3-Dichlorophenol in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12][13]2. Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly with soap and water after use. [12][14]3. Storage: Store containers tightly sealed in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials such as acid anhydrides, acid chlorides, and oxidizing agents. [5][13][14]4. Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release into the environment. [13][14]

First Aid Measures

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. [9][14]* Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9][14]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [9][14]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [14]

Conclusion

2,3-Dichlorophenol is a compound of significant utility in synthetic chemistry and a subject of interest in environmental science. Its versatile reactivity, stemming from its unique substitution pattern, allows for its use as a key building block in pharmaceuticals and other industrial products. However, its hazardous nature necessitates a comprehensive understanding of its properties and strict adherence to safety protocols. This guide provides the core technical information required by researchers and drug development professionals to handle, utilize, and study this compound effectively and safely.

References

- Current time information in Fergus County, US. (n.d.). Google Search.

-

2,3-Dichlorophenol. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Phenol, 2,3-dichloro-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

-

Chemical Properties of Phenol, 2,3-dichloro- (CAS 576-24-9). (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]

-

2,3-Dichlorophenol | C6H4Cl2O | MD Topology | NMR | X-Ray. (n.d.). ATB - Automated Topology Builder. Retrieved February 25, 2026, from [Link]

-

2,3-Dichlorophenol. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

Phenol, 2,3-dichloro-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

-

The oxidation products of 2,3-dichlorophenol. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC. Retrieved February 25, 2026, from [Link]

Sources

- 1. Aarti Industries | 2,3-Dichlorophenol for Antiseptics Dyes & Pesticides [aarti-industries.com]

- 2. 2,3-Dichlorophenol | High-Purity Reagent | RUO [benchchem.com]

- 3. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 5. 2,3-Dichlorophenol | 576-24-9 [chemicalbook.com]

- 6. thomassci.com [thomassci.com]

- 7. Phenol, 2,3-dichloro- [webbook.nist.gov]

- 8. 2,3-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2,3-Dichlorophenol(576-24-9) 1H NMR spectrum [chemicalbook.com]

- 11. Phenol, 2,3-dichloro- [webbook.nist.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dichlorophenol-OD: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorophenol-OD, a deuterated form of the versatile chemical intermediate 2,3-Dichlorophenol. This document delves into the molecular structure, weight, and physicochemical properties of both the deuterated and non-deuterated forms. It further explores the synthesis, spectroscopic characteristics, and potential applications of 2,3-Dichlorophenol-OD, particularly in analytical and mechanistic studies.

Core Molecular Attributes of 2,3-Dichlorophenol

2,3-Dichlorophenol (2,3-DCP) is a chlorinated aromatic organic compound with the chemical formula C₆H₄Cl₂O[1]. It serves as a crucial intermediate in the synthesis of various commercial products, including antiseptics, dyes, and pesticides[2].

Molecular Structure and Weight

The structure of 2,3-Dichlorophenol consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a hydroxyl group at position 1.

Molecular Structure of 2,3-Dichlorophenol

The deuterium atom in the hydroxyl group is highlighted in red.

The substitution of hydrogen (atomic mass ≈ 1.008 amu) with deuterium (atomic mass ≈ 2.014 amu) results in a slight increase in the molecular weight of the compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3-Dichlorophenol | C₆H₄Cl₂O | ~163.00 |

| 2,3-Dichlorophenol-OD | C₆H₃DCl₂O | ~164.01 |

Synthesis of 2,3-Dichlorophenol-OD

Proposed Synthesis Workflow for 2,3-Dichlorophenol-OD

A plausible workflow for the synthesis of 2,3-Dichlorophenol-OD via H/D exchange.

Spectroscopic Characterization of 2,3-Dichlorophenol-OD

The presence of deuterium in 2,3-Dichlorophenol-OD leads to predictable changes in its spectroscopic signatures compared to the non-deuterated form.

Infrared (IR) Spectroscopy

In the IR spectrum of 2,3-Dichlorophenol, a broad absorption band corresponding to the O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹.[3] Due to the heavier mass of deuterium, the O-D stretching vibration in 2,3-Dichlorophenol-OD is expected to shift to a lower frequency, approximately in the range of 2400-2700 cm⁻¹. This significant shift provides a clear indication of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of 2,3-Dichlorophenol, the acidic proton of the hydroxyl group gives rise to a characteristic signal. Upon deuteration to form 2,3-Dichlorophenol-OD, this signal will disappear from the ¹H NMR spectrum.

-

²H (Deuterium) NMR: A deuterium NMR spectrum of 2,3-Dichlorophenol-OD would show a signal corresponding to the deuterium atom in the O-D group, confirming its presence.

-

¹³C NMR: The ¹³C NMR spectrum is not expected to be significantly altered by the deuteration of the hydroxyl group, as the carbon skeleton remains unchanged.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak ([M]⁺) in the mass spectrum of 2,3-Dichlorophenol-OD will be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of the non-deuterated compound, reflecting the mass difference between deuterium and hydrogen.

Applications in Research and Development

The primary utility of 2,3-Dichlorophenol-OD lies in its application as an internal standard for the quantitative analysis of 2,3-Dichlorophenol in various matrices, such as environmental samples or biological fluids. Because it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration before extraction and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows for accurate correction of any analyte loss during sample preparation, leading to more precise and reliable quantification.

Furthermore, deuterated compounds can be employed in mechanistic studies to trace the pathways of chemical reactions or metabolic processes. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than the C-H bond, can provide valuable insights into reaction mechanisms.

Safety and Handling

2,3-Dichlorophenol is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The safety precautions for 2,3-Dichlorophenol-OD are expected to be similar to those for its non-deuterated counterpart.

Conclusion

2,3-Dichlorophenol-OD represents a valuable tool for researchers in analytical chemistry, environmental science, and drug development. Its synthesis, while not explicitly detailed in the literature, can be readily achieved through standard H/D exchange protocols. The distinct spectroscopic properties of the deuterated compound allow for its unambiguous identification and its use as a reliable internal standard for the accurate quantification of 2,3-Dichlorophenol. As analytical methods continue to advance in sensitivity and specificity, the demand for high-purity deuterated standards like 2,3-Dichlorophenol-OD is expected to grow.

References

-

PubChem. (n.d.). 2,3-Dichlorophenol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023, December 15). 2,3-Dichlorophenol. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 2,3-dichlorophenol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,3-dichloro-. NIST Chemistry WebBook, SRD 69. Retrieved February 25, 2026, from [Link]

-

PubMed. (2008). Effects of dissolved oxygen, pH, and anions on the 2,3-dichlorophenol degradation by photocatalytic reaction with anodic TiO(2) nanotube films. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol. Retrieved February 25, 2026, from [Link]

-

ATB. (n.d.). 2,3-Dichlorophenol | C6H4Cl2O | MD Topology | NMR | X-Ray. The Automated Topology Builder and Repository. Retrieved February 25, 2026, from [Link]

-

Wiley Online Library. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). The oxidant effect on 2,3-dichlorophenol oxidation. Retrieved February 25, 2026, from [Link]

-

IntechOpen. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved February 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023, December 15). 2,3-Dichlorophenol. Retrieved February 25, 2026, from [Link]

-

Shimadzu. (2005, March 30). Analysis of Phenols in Tap Water Using GC/MS. Retrieved February 25, 2026, from [Link]

-

Shimadzu. (n.d.). Analysis of Phenols in Tap Water Using UHPLC/MS/MS. Retrieved February 25, 2026, from [Link]

Sources

- 1. 2,3-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 2. Aarti Industries | 2,3-Dichlorophenol for Antiseptics Dyes & Pesticides [aarti-industries.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2,3-Dichlorophenol | 576-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

difference between 2,3-Dichlorophenol and 2,3-Dichlorophenol-OD

The following technical guide details the structural, physicochemical, and analytical distinctions between 2,3-Dichlorophenol and its deuterated isotopologue, 2,3-Dichlorophenol-OD .

Content Type: Technical Whitepaper & Experimental Guide Audience: Analytical Chemists, Metabolic Researchers, and Structural Biologists

Executive Summary

The core distinction between 2,3-Dichlorophenol (2,3-DCP) and 2,3-Dichlorophenol-OD (2,3-DCP-OD) lies in the isotopic substitution of the hydroxyl hydrogen atom. While 2,3-DCP contains a standard hydroxyl group (-OH), 2,3-DCP-OD possesses a deuteroxyl group (-OD), where the protium (

This single atomic substitution alters the compound's mass, vibrational spectroscopy, and magnetic resonance properties without significantly changing its steric footprint. However, unlike ring-deuterated standards (e.g., 2,3-Dichlorophenol-

Physicochemical Comparison

The following table summarizes the fundamental differences. Note the mass shift and the distinct CAS registry numbers.

| Feature | 2,3-Dichlorophenol (Native) | 2,3-Dichlorophenol-OD (Deuterated) |

| Formula | ||

| Molecular Weight | 163.00 g/mol | 164.01 g/mol |

| Monoisotopic Mass | 161.96 Da ( | 162.97 Da ( |

| CAS Number | 576-24-9 | 59457-02-2 |

| Hydroxyl Group | -O-H (Protium) | -O-D (Deuterium) |

| Isotopic Stability | Stable | Labile (Exchanges with |

| pKa (approx.) | ~7.44 | ~7.49 (Secondary Isotope Effect) |

The "Labile" Factor: Hydrogen-Deuterium Exchange (HDX)

The most critical operational difference is the stability of the isotopic label. In 2,3-DCP-OD, the deuterium is attached to an electronegative oxygen atom. This bond is polar, allowing the deuterium to dissociate as

In any environment containing exchangeable protons (e.g., atmospheric moisture, methanol, or non-deuterated water), the following equilibrium occurs rapidly:

Implications for Research

-

Storage: 2,3-DCP-OD must be stored under inert gas (Argon/Nitrogen) in a desiccator.

-

Solvents: It cannot be dissolved in standard methanol or water for analysis. Anhydrous, aprotic solvents (e.g., DMSO-

, CDCl -

LC-MS Incompatibility: It is generally unsuitable as an internal standard for Reverse-Phase LC-MS (aqueous mobile phases) because the deuterium will wash off before detection, rendering it indistinguishable from the analyte.

Visualization: HDX Mechanism

The following diagram illustrates the rapid scrambling mechanism that researchers must prevent.

Caption: Kinetic pathway of label loss. In the presence of moisture, the -OD label is rapidly replaced by -OH.

Analytical Differentiation & Applications

A. Mass Spectrometry (MS)[1][3][4]

-

2,3-DCP: Shows a parent ion cluster at m/z 162/164/166 (due to

and -

2,3-DCP-OD: Shows a parent ion cluster shifted by +1 Da: m/z 163/165/167.

-

Application: By spiking 2,3-DCP-OD into a dry sample, researchers can determine the number of exchangeable protons in unknown phenolic metabolites. If the mass shifts back to the native value upon adding

, the presence of a labile -OH/-OD group is confirmed.

B. Infrared Spectroscopy (IR)

The isotopic substitution significantly alters the vibrational frequency of the hydroxyl bond due to the Kinetic Isotope Effect (KIE) and Hooke's Law (reduced mass change).

-

2,3-DCP (O-H Stretch): A broad band typically between 3200–3550 cm⁻¹ .

-

2,3-DCP-OD (O-D Stretch): The band shifts to a lower wavenumber, typically 2400–2600 cm⁻¹ .

-

Calculation:

. -

Utility: This spectral window is often cleaner (free of C-H stretches), allowing for precise monitoring of hydrogen bonding status in catalytic active sites.

C. Nuclear Magnetic Resonance (NMR)

-

H-NMR: The phenolic proton signal (usually

- H-NMR: A new signal appears at the corresponding chemical shift.

-

Utility: Unambiguous assignment of the hydroxyl proton in complex mixtures where it might overlap with aromatic protons.

Experimental Protocol: Verifying Isotopic Purity

Before using 2,3-DCP-OD in critical experiments (e.g., mechanistic probing of O-H bond cleavage), you must verify that the label has not been lost to atmospheric moisture.

Reagents Required:

-

Solvent: Anhydrous DMSO-

(from a freshly opened ampule). -

Instrument: GC-MS (Direct Injection) or

H-NMR.

Workflow:

-

Preparation (Glovebox/Dry Bag):

-

Open the 2,3-DCP-OD vial in a nitrogen-purged environment.

-

Dissolve ~5 mg in 0.6 mL anhydrous DMSO-

. -

Seal the NMR tube or GC vial immediately.

-

-

Analysis (NMR Method - Preferred):

-

Acquire a standard

H-NMR spectrum (16 scans). -

Pass Criteria: Absence of the phenolic singlet peak (typically

10-11 ppm for phenols in DMSO due to H-bonding). -

Fail Criteria: Presence of a singlet at the phenolic position indicates H/D exchange has occurred (contamination with moisture).

-

-

Analysis (GC-MS Method):

-

Note: Ensure the GC inlet and column are "dry". Pre-injecting a silalyzing agent (e.g., BSTFA) can help scavenge moisture, but derivatization will replace the D. Direct injection is risky unless the system is conditioned.

-

Protocol: Inject underivatized. Monitor m/z 162 vs 163.

-

Result: The abundance of m/z 163 (

-OD) should be >98% relative to m/z 162.

-

References

-

LGC Standards. 2,3-Dichlorophenol-OD Reference Material (CAS 59457-02-2).[5]Link

-

CDN Isotopes. Safety Data Sheet: 2,3-Dichlorophenol-OD.Link

-

NIST Chemistry WebBook. 2,3-Dichlorophenol (Native) Spectra and Properties.Link

-

Westheimer, F.H. The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 1961.[6] (Foundational text on KIE calculations for O-H vs O-D).

Sources

- 1. 2,3-Dichlorophenol-OD | CDN-D-7919-0.25G | LGC Standards [lgcstandards.com]

- 2. CAS: 59457-02-2 | CymitQuimica [cymitquimica.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Buy Online CAS Number 59457-02-2 - TRC - 2,3-Dichlorophenol-OD | LGC Standards [lgcstandards.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to Isotopic Enrichment Specifications of 2,3-Dichlorophenol-OD

This guide provides an in-depth technical overview of the synthesis, analysis, and quality specifications for 2,3-Dichlorophenol-OD (CAS No. 59457-02-2), a deuterated analogue of the priority pollutant 2,3-Dichlorophenol. Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the critical parameters of isotopic enrichment and chemical purity that define the utility of this compound as an internal standard and a tool in advanced chemical analysis.

Introduction: The Scientific Rationale for Deuteration

2,3-Dichlorophenol is a significant compound in environmental science and toxicology, often monitored as a pollutant in various matrices. In quantitative analysis, particularly using mass spectrometry-based methods like GC-MS and LC-MS, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1]

The substitution of the hydroxyl proton with a deuterium atom to create 2,3-Dichlorophenol-OD provides a compound that is chemically identical to the native analyte in terms of its chromatographic behavior and ionization efficiency. However, its molecular weight is increased by approximately one mass unit. This mass shift allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, enabling precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.[2]

Key Applications:

-

Internal Standard: Used for accurate quantification of 2,3-Dichlorophenol in environmental samples (water, soil) and biological matrices.

-

Metabolic and Degradation Studies: Serves as a tracer to elucidate the metabolic fate and environmental degradation pathways of dichlorophenols.[3]

-

Mechanistic Research: Employed in studies to understand reaction mechanisms where the hydroxyl group plays a critical role.

Synthesis and Isotopic Labeling

The most direct and efficient method for preparing 2,3-Dichlorophenol-OD is through a hydrogen-deuterium (H-D) exchange reaction on the parent 2,3-Dichlorophenol molecule. The lability of the phenolic proton makes it susceptible to exchange with a deuterium source.

Causality of Method Selection:

The choice of a simple H-D exchange protocol is based on the acidic nature of the phenolic proton (pKa ≈ 7.44).[4] This acidity facilitates a straightforward acid-base equilibrium with a deuterated solvent like deuterium oxide (D₂O) or methanol-d4 (CD₃OD), driving the incorporation of deuterium at the hydroxyl position. This method is preferred for its high efficiency, selectivity for the -OH group, and the relative ease of removing the deuterated solvent post-reaction.

Experimental Protocol: H-D Exchange for 2,3-Dichlorophenol-OD Synthesis

-

Dissolution: Dissolve 100 mg of high-purity 2,3-Dichlorophenol (≥98%) in 5 mL of methanol-d4 (CD₃OD) in a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Equilibration: Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the solution at room temperature (20-25°C) for 2 hours to allow for complete H-D exchange.

-

Solvent Removal: Remove the deuterated solvent in vacuo using a rotary evaporator. The bath temperature should be kept low (≤30°C) to prevent sublimation of the product.

-

Re-dissolution and Evaporation Cycle: To maximize the isotopic enrichment, re-dissolve the resulting solid in a fresh 5 mL portion of methanol-d4. Repeat the equilibration (Step 2) and solvent removal (Step 3) process two more times. This repeated cycling drives the equilibrium towards the deuterated product.

-

Final Drying: After the final evaporation, dry the solid product under high vacuum for at least 4 hours to remove any residual solvent.

-

Storage: Store the final product, 2,3-Dichlorophenol-OD, in a desiccator at 2-8°C, protected from moisture to prevent back-exchange of deuterium with atmospheric water.

Core Specifications and Analytical Verification

The utility of 2,3-Dichlorophenol-OD is defined by two primary parameters: its chemical purity and its isotopic enrichment. These must be rigorously verified using orthogonal analytical techniques. Commercially available deuterated compounds from reputable suppliers like CDN Isotopes typically specify a minimum isotopic enrichment of 98 atom % D.[5]

| Specification Parameter | Typical Acceptance Criteria | Primary Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS) |

| Structural Identity | Conforms to structure | ¹H-NMR Spectroscopy, IR |

| Appearance | White to off-white crystalline solid | Visual Inspection |

Structural Confirmation and Purity by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and is a key tool for assessing deuteration at the hydroxyl position.

Methodology Rationale: In the ¹H-NMR spectrum of unlabeled 2,3-Dichlorophenol, the phenolic proton gives a characteristic signal. Upon successful deuteration, this signal should be absent or significantly diminished (to <2% of its original intensity for ≥98% enrichment). The signals corresponding to the aromatic protons should remain unchanged, confirming the structural integrity of the rest of the molecule.

Predicted ¹H-NMR Spectral Changes:

-

2,3-Dichlorophenol (Unlabeled): A complex multiplet pattern for the three aromatic protons and a broad singlet for the hydroxyl proton (-OH).[6]

-

2,3-Dichlorophenol-OD (Labeled): The same complex multiplet pattern for the aromatic protons, but with the complete absence of the broad singlet corresponding to the hydroxyl proton.

Isotopic Enrichment Determination by Mass Spectrometry

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is the definitive technique for quantifying isotopic enrichment. It directly measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation of labeled and unlabeled species.

Methodology Rationale: The incorporation of a single deuterium atom increases the monoisotopic mass of the molecule by approximately 1.0063 Da. By analyzing the ion cluster of the molecular ion peak ([M]⁺), the relative abundance of the deuterated species ([M+1]⁺) versus the unlabeled species ([M]⁺) can be calculated. This ratio, after correcting for the natural abundance of ¹³C, provides the isotopic enrichment.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the 2,3-Dichlorophenol-OD in a suitable solvent like dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample onto a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that provides good separation from any potential impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range that includes the molecular ion cluster (e.g., m/z 50-200).

-

Data Analysis:

-

Identify the molecular ion peak for unlabeled 2,3-Dichlorophenol at m/z 162 (for the ³⁵Cl₂ isotopologue).[7]

-

For the deuterated sample, observe the shift of this peak to m/z 163.

-

Calculate the isotopic enrichment by integrating the peak areas of the relevant ions in the molecular ion cluster.

-

Calculation of Isotopic Enrichment: Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100 (Note: A correction for the natural abundance of ¹³C must be applied for highest accuracy).

The workflow for this verification is a self-validating system, combining chromatographic purity with mass-based isotopic confirmation.

Caption: Workflow for the verification of chemical purity and isotopic enrichment of 2,3-Dichlorophenol-OD.

Conclusion: Ensuring Data Integrity in Research

The specifications for 2,3-Dichlorophenol-OD are not merely a matter of product quality but are fundamental to the integrity of the research in which it is used. An isotopic enrichment of ≥98% ensures a clear signal-to-noise ratio between the standard and the analyte, while a chemical purity of ≥98% prevents interference from other contaminants. By employing a multi-faceted analytical approach combining NMR for structural identity and GC-MS for purity and enrichment, researchers can be confident in the quality of their standard, leading to more reliable and reproducible scientific outcomes.

References

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichlorophenol. PubChem Compound Database. Retrieved February 25, 2026, from [Link]

-

Toronto Research Chemicals. (n.d.). 2,3-Dichlorophenol. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3-Dichlorophenol. Retrieved February 25, 2026, from [Link]

-

Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan, 28(2). Retrieved from [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2,3-Dichlorophenol(576-24-9) 1H NMR spectrum [chemicalbook.com]

- 7. Phenol, 2,3-dichloro- [webbook.nist.gov]

physicochemical properties of deuterated 2,3-dichlorophenol

Reference Standard Profile: Deuterated 2,3-Dichlorophenol (2,3-DCP-d )

Executive Summary

In the quantification of chlorophenolic pollutants and metabolic intermediates, 2,3-Dichlorophenol (2,3-DCP) presents unique challenges due to its high ionization potential and isomerism.[1] The use of Deuterated 2,3-Dichlorophenol (typically 2,3-DCP-d

This guide analyzes the physicochemical divergence between the protium (native) and deuterium forms, providing the mechanistic rationale for their behavior in Mass Spectrometry (MS) and Liquid Chromatography (LC).

Molecular Architecture & The Deuterium Switch

To understand the utility of 2,3-DCP-d

Zero Point Energy (ZPE) and Bond Stability

The fundamental advantage of the deuterated standard lies in the Kinetic Isotope Effect (KIE) . Deuterium (

-

Vibrational Frequency: The C-D bond vibrates at a lower frequency (

) compared to C-H ( -

Bond Length: The lower ZPE results in a slightly shorter average bond length and a smaller molar volume.[1]

-

Stability: The C-D bond is approximately 6–10 times stronger (homolytic dissociation energy) than the C-H bond. This ensures that the isotopic label remains intact during aggressive extraction protocols or metabolic incubation.[1]

Visualization: The Isotope Effect

The following diagram illustrates the energy well difference that dictates the stability and lipophilicity shifts.

Figure 1: Comparative energy diagram showing the lower Zero Point Energy of the C-D bond, leading to enhanced stability and altered physicochemical properties.[1]

Physicochemical Profile: Native vs. Deuterated[2]

While the chemical behavior (reactivity) remains largely identical, the physical properties essential for separation science exhibit subtle, critical shifts.[1][2]

Comparative Data Table

| Property | Native 2,3-Dichlorophenol | Deuterated 2,3-Dichlorophenol (d | Mechanistic Rationale |

| Formula | C | C | Isotopic substitution |

| Exact Mass | 161.9639 (based on | ~165.00 (approx.[1] +3.01 Da) | Neutron addition |

| pKa | 7.44 | ~7.46 - 7.48 | Secondary Isotope Effect: C-D bonds are slightly more electron-donating, slightly destabilizing the phenoxide anion.[1] |

| LogP | 2.80 | ~2.75 | Inverse Isotope Effect: Lower molar volume of C-D reduces hydrophobic surface area.[1] |

| LC Elution | Reference ( | Reduced hydrophobic interaction with C18 stationary phase.[1] | |

| Solubility | ~3600 mg/L (Water) | Slightly higher | Lower lipophilicity enhances aqueous solubility marginally.[1] |

The "Inverse Isotope Effect" in Chromatography

In Reverse-Phase Liquid Chromatography (RPLC), researchers often observe that deuterated phenols elute slightly earlier than their non-deuterated analogs.[1]

-

Mechanism: The C-D bond is shorter than the C-H bond, resulting in a smaller molecular volume.[1] This reduces the Van der Waals forces interacting with the C18 alkyl chains of the stationary phase.

-

Impact: In high-resolution chromatography, this separation must be accounted for to ensure the MS retention time window captures both the analyte and the standard.

Analytical Application: Mass Spectrometry

The primary utility of 2,3-DCP-d

Spectral Deconvolution Strategy

Phenols are often derivatized (e.g., silylated with BSTFA) for GC-MS to improve volatility.[1] However, for LC-MS/MS (Electrospray Ionization - Negative Mode), we analyze the phenoxide ion

Isotopic Overlap Analysis:

-

Native 2,3-DCP (

Cl -

Deuterated 2,3-DCP-d

: m/z 164 (100%), m/z 166 (64%).[1]

Critical Warning: If using a low-resolution quadrupole, the M+4 peak of the native compound (m/z 165) can interfere with the primary ion of the d

-

Solution: Monitor the m/z 163

127 transition for Native and m/z 166

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for utilizing deuterated 2,3-dichlorophenol as an internal standard, highlighting the critical spiking stage.

Experimental Protocols

Protocol: Preparation of Internal Standard Stock

Objective: Create a stable, verified stock solution of 2,3-DCP-d

-

Solvent Selection: Use Methanol (LC-MS grade) . 2,3-DCP is highly soluble in methanol, and it prevents the hydrolysis issues sometimes seen with acetonitrile/water mixtures over long storage.[1]

-

Weighing: Weigh 10.0 mg of 2,3-DCP-d

(solid crystals) into a 10 mL volumetric flask.-

Note: Due to the corrosive nature, use glass weighing boats, not plastic.[1]

-

-

Dissolution: Fill to volume with Methanol. Sonicate for 5 minutes.

-

Concentration: 1.0 mg/mL (1000 ppm).[1]

-

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol: Quality Control Check (Isotopic Purity)

Before using a new batch of d

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol.[1] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] Retrieved from [Link]

-

Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography.[1] Journal of Chromatography A. (General principle citation).[1]

-

NIST Mass Spectrometry Data Center. Phenol, 2,3-dichloro- Mass Spectrum.[1] Retrieved from [Link]

Navigating the NMR Landscape: A Technical Guide to the Solubility of 2,3-Dichlorophenol-OD in Deuterated Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent Selection in NMR Analysis

In the realm of nuclear magnetic resonance (NMR) spectroscopy, a technique pivotal for elucidating molecular structures, the choice of solvent is a paramount decision that dictates the quality and interpretability of the spectral data.[1] Deuterated solvents, where hydrogen atoms are replaced by deuterium, are indispensable reagents in modern NMR.[2] Their primary function is to dissolve the analyte while remaining "invisible" in ¹H NMR spectra, thus preventing the intense solvent signals from overwhelming the typically much weaker signals of the sample.[2][3] This guide provides an in-depth exploration of the solubility of 2,3-Dichlorophenol-OD in a range of common deuterated solvents, offering a crucial resource for researchers working with this and structurally related compounds.

The hydroxyl proton of 2,3-Dichlorophenol is labile and will readily exchange with deuterium from the solvent, forming 2,3-Dichlorophenol-OD in situ. This phenomenon can be advantageously used to identify the hydroxyl peak in a ¹H NMR spectrum through a "D₂O shake" experiment, where the addition of a few drops of deuterium oxide leads to the disappearance of the -OH signal.[4] Understanding the solubility of the parent compound is therefore essential for preparing samples for such experiments and for routine NMR analysis.

This guide will delve into the practical aspects of solvent selection, provide a comprehensive overview of the solubility of 2,3-Dichlorophenol in key deuterated solvents, and present a standardized protocol for solubility determination, ensuring the acquisition of high-quality, reproducible NMR data.

The Strategic Choice: Factors Governing Deuterated Solvent Selection

The selection of an appropriate deuterated solvent is a multi-faceted process that extends beyond mere dissolution of the sample. Several key factors must be considered to ensure optimal spectral acquisition:

-

Solubility: The most fundamental requirement is that the solvent must dissolve a sufficient concentration of the analyte to yield a good signal-to-noise ratio in a reasonable timeframe. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is typically sufficient for small molecules.[5][6] For ¹³C NMR, which is inherently less sensitive, higher concentrations are generally required.[5][6]

-

Chemical Inertness: The solvent should not react with the analyte. While the exchange of the hydroxyl proton with deuterium is an expected and often useful phenomenon, other reactions are undesirable as they would alter the structure of the molecule of interest.

-

Solvent-Induced Chemical Shifts: The solvent can influence the chemical shifts of the analyte's protons through various interactions, such as hydrogen bonding and aromatic ring currents. This is a critical consideration when comparing spectra recorded in different solvents.

-

Residual Solvent Peaks: No deuterated solvent is 100% isotopically pure. The residual protio-solvent peaks can sometimes overlap with analyte signals, complicating spectral interpretation. Knowledge of the chemical shifts of these residual peaks is therefore essential.

-

Viscosity: Solvents with high viscosity can lead to broader spectral lines, reducing resolution.

-

Temperature Range: The solvent's freezing and boiling points must be compatible with the desired experimental temperature.

Solubility Profile of 2,3-Dichlorophenol in Common Deuterated Solvents

The solubility of 2,3-Dichlorophenol, a substituted phenol, is governed by its polarity and the nature of the solvent. As a moderately polar compound with a pKa of 7.44, its solubility is expected to vary significantly across the spectrum of commonly used deuterated solvents.[7] The following table provides a summary of the solubility of 2,3-Dichlorophenol in five key deuterated solvents, based on available data and chemical principles.

| Deuterated Solvent | Chemical Formula | Polarity | Solubility Classification | Estimated Soluble Concentration Range (mg/0.5 mL) | Notes |

| Deuterated Chloroform | CDCl₃ | Non-polar aprotic | Very Soluble | > 50 | Chloroform is a good solvent for many organic compounds. Given that 2,3-Dichlorophenol is soluble in chloroform, high solubility in its deuterated counterpart is expected.[8] The hydroxyl proton will likely appear as a broad singlet. |

| Deuterated Dimethyl Sulfoxide | DMSO-d₆ | Polar aprotic | Very Soluble | > 50 | DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds. The hydroxyl proton will readily exchange with any trace water in the DMSO-d₆ and will likely appear as a very broad peak. |

| Deuterated Acetone | Acetone-d₆ | Polar aprotic | Very Soluble | > 50 | Acetone is a good solvent for phenols. The hydroxyl proton will be observable and may show coupling to neighboring protons depending on the purity and water content of the solvent. |

| Deuterated Methanol | Methanol-d₄ | Polar protic | Very Soluble | > 50 | As a protic solvent, methanol-d₄ will readily exchange its deuterium with the hydroxyl proton of the phenol. The -OD signal will likely not be observed, and the solvent peak will contain a contribution from HDO. |

| Deuterated Water | D₂O | Polar protic | Sparingly Soluble | < 5 | The solubility of phenols in water is generally limited and decreases with increasing substitution on the aromatic ring.[9] The presence of two chlorine atoms on the phenyl ring of 2,3-Dichlorophenol reduces its ability to form hydrogen bonds with water, leading to low solubility. The hydroxyl proton will rapidly exchange with D₂O, making its signal disappear from the ¹H NMR spectrum. |

Experimental Protocol for Determining Solubility for NMR Analysis

A systematic approach to determining the solubility of a compound for NMR analysis is crucial for obtaining high-quality spectra. The following protocol is a robust and self-validating method.

Materials

-

2,3-Dichlorophenol

-

Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, etc.)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

Analytical balance

Step-by-Step Methodology

-

Initial Solvent Screening:

-

To a standard 5 mm NMR tube, add approximately 5 mg of 2,3-Dichlorophenol.

-

Add 0.5 mL of the chosen deuterated solvent.

-

Cap the tube and vortex thoroughly for at least 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at this concentration.

-

-

Incremental Loading for High Solubility:

-

If the initial 5 mg dissolved completely, incrementally add more 2,3-Dichlorophenol in 5-10 mg portions.

-

After each addition, vortex thoroughly until the solid is fully dissolved.

-

Continue this process until a saturated solution is achieved (i.e., a small amount of solid material no longer dissolves even with extended vortexing).

-

Record the total mass of 2,3-Dichlorophenol that was dissolved in the 0.5 mL of solvent.

-

-

Handling Sparingly Soluble Compounds:

-

If the initial 5 mg does not completely dissolve, the compound is sparingly soluble.

-

Prepare a new sample with a smaller, accurately weighed amount (e.g., 1-2 mg) in 0.5 mL of the deuterated solvent.

-

Vortex thoroughly and allow any undissolved solid to settle.

-

Carefully transfer the supernatant to a clean NMR tube for analysis. The concentration of the saturated solution can be determined using quantitative NMR (qNMR) methods if required.[3][10]

-

-

Sample Preparation for NMR Analysis:

-

Once the desired concentration is achieved and the sample is fully dissolved, ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

-

Ensure the final sample volume is appropriate for the NMR spectrometer being used (typically around 4-5 cm in a 5 mm tube).[5]

-

Visualizing the Workflow

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the step-by-step experimental workflow for determining the solubility of 2,3-Dichlorophenol-OD for NMR analysis.

Logical Relationships in Deuterated Solvent Selection

Caption: A diagram showing the key considerations and their interrelationships in the selection of an optimal deuterated solvent for NMR analysis of 2,3-Dichlorophenol-OD.

Conclusion: Ensuring High-Fidelity NMR Data

The successful acquisition of high-quality NMR spectra is fundamentally reliant on meticulous sample preparation, at the core of which lies the judicious selection of an appropriate deuterated solvent. This guide has provided a comprehensive framework for understanding and determining the solubility of 2,3-Dichlorophenol-OD in a range of commonly employed deuterated solvents. By following the outlined protocols and considering the key factors that govern solvent choice, researchers can ensure the generation of reliable and reproducible NMR data, thereby facilitating accurate structural elucidation and advancing scientific discovery.

References

-

Bar-Ziv, E., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Available at: [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

-

PubMed. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Available at: [Link]

-

Figshare. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

ResearchGate. (2016). NMR to identify type of phenolic compound?. Available at: [Link]

-

Periodica Polytechnica. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Available at: [Link]

-

Academia.edu. (n.d.). Identification of Phenols. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

-

Wikipedia. (n.d.). 2,3-Dichlorophenol. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. 2,3-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 8. 2,3-Dichlorophenol | 576-24-9 [chemicalbook.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of 2,3-Dichlorophenol-OD in metabolic studies

An In-depth Technical Guide to the Applications of 2,3-Dichlorophenol-OD in Metabolic Studies

Authored by: A Senior Application Scientist

Foreword: The Imperative for Precision in Metabolic Analysis

In the landscape of drug development, environmental toxicology, and clinical diagnostics, the accurate quantification of xenobiotics and their metabolites is paramount. Understanding the metabolic fate of a compound is not merely an academic exercise; it is a critical component of assessing its efficacy, safety, and environmental impact. This guide delves into the utility of a specific, powerful tool in this endeavor: 2,3-Dichlorophenol-OD. As a deuterated stable isotope-labeled compound, it serves as an indispensable internal standard for mass spectrometry-based bioanalysis, ensuring the highest level of accuracy and precision in metabolic studies. This document is intended for researchers, scientists, and drug development professionals who seek to enhance the robustness and reliability of their analytical methodologies.

Part 1: The Foundation - Stable Isotope Labeling and 2,3-Dichlorophenol-OD

The Principle of Stable Isotope Dilution Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive and selective analytical technique, but it is not without its challenges.[1][2] Sample preparation processes, such as liquid-liquid or solid-phase extraction, can introduce variability.[1] Furthermore, matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte, can significantly impact the accuracy of quantification.[1]

Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[3] These are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] Because SIL internal standards have the same chemical and physical properties as the analyte, they co-elute during chromatography and experience the same extraction recovery and matrix effects.[4] However, due to their different mass, they are distinguishable by the mass spectrometer. By adding a known amount of the SIL internal standard to a sample prior to any processing steps, the ratio of the analyte to the internal standard can be used for accurate quantification, effectively normalizing for any variations.[3]

Introducing 2,3-Dichlorophenol-OD

2,3-Dichlorophenol (2,3-DCP) is a chlorinated phenol that can be found in the environment as a result of industrial processes and the degradation of certain pesticides.[5] Its potential toxicity and the need to monitor human exposure necessitate sensitive and accurate analytical methods.[5][6] 2,3-Dichlorophenol-OD is a deuterated form of 2,3-DCP where the hydrogen atom of the hydroxyl group is replaced with a deuterium atom. This seemingly minor change has profound implications for its use in metabolic studies.

The key advantage of 2,3-Dichlorophenol-OD lies in its ability to serve as an ideal internal standard for the quantification of 2,3-DCP. Its synthesis involves the replacement of the labile phenolic proton with deuterium, a process that can be achieved through exchange reactions with deuterated solvents like D₂O.[7][8]

Part 2: Core Applications in Metabolic Investigations

Quantitative Bioanalysis of 2,3-Dichlorophenol

The primary application of 2,3-Dichlorophenol-OD is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[9]

Causality in Experimental Design: The choice of a deuterated internal standard like 2,3-Dichlorophenol-OD is deliberate. A structural analog, while sometimes used, may not have identical chromatographic behavior or ionization efficiency as the analyte, leading to less accurate correction.[4] By using a stable isotope-labeled standard, we create a self-validating system where the internal standard faithfully mimics the behavior of the analyte through every step of the analytical process.[3]

Experimental Workflow: Quantification of 2,3-DCP in Human Urine

Caption: Workflow for quantifying 2,3-DCP in urine using 2,3-Dichlorophenol-OD.

Elucidating Metabolic Pathways of 2,3-Dichlorophenol

While the metabolism of 2,3-DCP is not as extensively studied as its isomer, 2,4-DCP, we can infer its likely biotransformation pathways based on established metabolic reactions for chlorophenols.[10][11] The primary routes of metabolism for phenolic compounds in mammals are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation and sulfation).[10][11]

Tracing Metabolic Fate: In this context, 2,3-Dichlorophenol-OD can be used as a tracer to identify metabolites. When a biological system (e.g., liver microsomes, whole organisms) is dosed with 2,3-Dichlorophenol-OD, the resulting metabolites will retain the deuterium label, unless the metabolic reaction involves the phenolic oxygen. This allows for the confident identification of metabolites by searching for mass spectra that exhibit the characteristic mass shift corresponding to the deuterium label.[12]

Potential Metabolic Pathways of 2,3-Dichlorophenol

Caption: Potential metabolic pathways of 2,3-Dichlorophenol.

Part 3: Detailed Methodologies and Data Presentation

Protocol: Quantification of 2,3-Dichlorophenol in Plasma

This protocol provides a robust method for the determination of 2,3-DCP in plasma using 2,3-Dichlorophenol-OD as an internal standard.

1. Sample Preparation:

- To 100 µL of plasma, add 10 µL of 2,3-Dichlorophenol-OD internal standard solution (1 µg/mL in methanol).

- Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites. Incubate at 37°C for 2 hours.

- Precipitate proteins by adding 400 µL of acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

- LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

3. Data Acquisition and Processing:

- Monitor the transitions in Multiple Reaction Monitoring (MRM) mode as detailed in Table 1.

- Integrate the peak areas for both 2,3-DCP and 2,3-Dichlorophenol-OD.

- Construct a calibration curve by plotting the peak area ratio (2,3-DCP / 2,3-Dichlorophenol-OD) against the concentration of the calibration standards.

- Determine the concentration of 2,3-DCP in the unknown samples from the calibration curve.

Data Presentation: Mass Spectrometric Parameters

Table 1: MRM Parameters for 2,3-DCP and 2,3-Dichlorophenol-OD

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,3-Dichlorophenol | 161.0 | 125.0 | 20 |

| 2,3-Dichlorophenol-OD | 162.0 | 126.0 | 20 |

Conclusion

The use of 2,3-Dichlorophenol-OD exemplifies a cornerstone of modern bioanalysis: the application of stable isotope-labeled internal standards to achieve the highest levels of accuracy and reliability. While the direct metabolic pathways of 2,3-DCP are still an area of active research, the principles and methodologies outlined in this guide provide a robust framework for its accurate quantification and the exploration of its biotransformation. As regulatory demands for data quality and scientific understanding of xenobiotic metabolism continue to grow, the strategic use of tools like 2,3-Dichlorophenol-OD will remain essential for researchers, scientists, and drug development professionals.

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols. In HEALTH EFFECTS. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available from: [Link]

-

Antibodies. (n.d.). 2,3-Dichlorophenol. Available from: [Link]

-

World Health Organization. (n.d.). Chlorophenols in Drinking-water. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichlorophenol. PubChem. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Available from: [Link]

-

Xing, L., Sun, J., Liu, H., & Yu, H. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(5), 1433-1440. Available from: [Link]

-

United States Environmental Protection Agency. (2000, November). Method 8041A. Available from: [Link]

-

De Kimpe, N., & Tehrani, K. A. (2022, June 8). On the Protonation and Deuteration of Simple Phenols. ResearchGate. Available from: [Link]

-

Google Patents. (n.d.). WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1][4] dioxoles and derivatives thereof. Available from:

-

University of California, Santa Barbara. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available from: [Link]

-

ResearchGate. (n.d.). Time course of 2,6-dichlorophenol and 2,4,6-TCP metabolism by TcpA. Available from: [Link]

-

ResearchGate. (n.d.). The oxidation products of 2,3-dichlorophenol. Available from: [Link]

-

Zhang, Y., et al. (2023). Associations of dichlorophenol with metabolic syndrome based on multivariate-adjusted logistic regression: a U.S. nationwide population-based study 2003-2016. PMC. Available from: [Link]

-

Laurent, F., et al. (2012). Metabolic Fate of 2,4-Dichlorophenol and Related Plant Residues in Rats. Journal of Agricultural and Food Chemistry, 60(9), 2305-2312. Available from: [Link]

-

Wang, L., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available from: [Link]

-

Theseus. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Available from: [Link]

-

Carneiro, R. B., et al. (2024). Biotransformation pathways of pharmaceuticals and personal care products (PPCPs) during acidogenesis and methanogenesis of anaer. Science of The Total Environment, 943, 173870. Available from: [Link]

-

Pieper, D. H., et al. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. CORE. Available from: [Link]

-

ResearchGate. (2025, August 10). (PDF) Associations of dichlorophenol with metabolic syndrome based on multivariate-adjusted logistic regression: a U.S. nationwide population-based study 2003-2016. Available from: [Link]

-

Laurent, F., et al. (2012). Metabolic fate of 2,4-dichlorophenol and related plant residues in rats. PubMed. Available from: [Link]

-

Pascal-Lorber, S., et al. (2004). Metabolic fate of [14C]-2,4-dichlorophenol in macrophytes. PubMed. Available from: [Link]

-

Kirby, G. W., & Ogunkoya, L. (n.d.). Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Available from: [Link]

-

MDPI. (2025, July 23). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Available from: [Link]

-

ResearchGate. (2019, January 16). Metabolomics Strategies for the Dereplication of Polyphenols and Other Metabolites in Complex Natural Extracts. Available from: [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. bioszeparacio.hu [bioszeparacio.hu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolic fate of 2,4-dichlorophenol and related plant residues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Structure and Isotopes

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Dichlorophenol-OD

Abstract: This technical guide provides a comprehensive examination of the thermodynamic stability of 2,3-Dichlorophenol-OD, the deuterated isotopologue of 2,3-Dichlorophenol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental and computational methodologies. We delve into the synthesis and isotopic labeling of the target molecule, explore the foundational thermodynamic concepts governing its stability—with a particular focus on the role of intramolecular hydrogen/deuterium bonding—and present detailed protocols for its empirical and theoretical characterization. By integrating data from calorimetric, spectroscopic, and computational approaches, this guide offers a multi-faceted understanding of the energetic landscape of 2,3-Dichlorophenol-OD, establishing a robust framework for its application in advanced chemical and pharmaceutical research.

2,3-Dichlorophenol (2,3-DCP) is a significant chlorinated phenolic compound, utilized as a versatile synthetic intermediate in the production of pharmaceuticals and agrochemicals, and as a model pollutant in environmental science research.[1] Its chemical behavior is profoundly influenced by the substitution pattern on the aromatic ring. The thermodynamic stability of a molecule—a measure of its energy content, typically quantified by its Gibbs free energy of formation—is a critical parameter that dictates its reactivity, environmental fate, and potential biological interactions.

Isotopic labeling, the substitution of an atom with one of its isotopes, is a powerful tool in mechanistic studies. The replacement of the acidic proton of the hydroxyl group in 2,3-DCP with deuterium (D) to form 2,3-Dichlorophenol-OD offers a subtle but significant structural modification. This substitution allows researchers to probe kinetic isotope effects, elucidate reaction mechanisms, and serve as an internal standard in mass spectrometry.[2] Understanding the thermodynamic stability of this deuterated analogue is paramount, as even minor changes in bond energies can influence molecular conformation and reactivity. A key structural feature of 2,3-DCP is its capacity to form an intramolecular hydrogen bond between the hydroxyl group and the adjacent chlorine atom at the 2-position, which predominantly stabilizes the cis-conformation.[3][4] This guide will explore how deuteration impacts this bond and the overall thermodynamic landscape of the molecule.

Synthesis and Isotopic Labeling Protocol

The generation of high-purity 2,3-Dichlorophenol-OD is a prerequisite for accurate thermodynamic assessment. This process involves two primary stages: the synthesis of the non-labeled precursor and the subsequent isotopic exchange.

Synthesis of 2,3-Dichlorophenol

Several routes exist for the synthesis of 2,3-Dichlorophenol.[1] A common and effective laboratory-scale method involves the diazotization of 2,3-dichloroaniline followed by hydrolysis of the resulting diazonium salt.

Causality in Synthesis: This pathway is chosen for its regiochemical precision. Starting with 2,3-dichloroaniline ensures the final product is the desired 2,3-isomer, avoiding the complex isomeric mixtures that can result from the direct chlorination of phenol.

Caption: Workflow for the synthesis of 2,3-Dichlorophenol.

Deuteration via H/D Exchange

The hydroxyl proton of phenol is acidic and readily exchanges with deuterium from a suitable source, such as deuterium oxide (D₂O).

Experimental Protocol: H/D Exchange for 2,3-Dichlorophenol-OD

-

Dissolution: Dissolve 1.0 g of purified 2,3-Dichlorophenol in 10 mL of a suitable anhydrous solvent that is miscible with D₂O and does not exchange protons (e.g., anhydrous dioxane or THF) in a clean, dry flask.

-

Deuterium Source Addition: Add a threefold molar excess of deuterium oxide (D₂O, 99.8 atom % D) to the solution. The use of a significant excess drives the equilibrium of the H/D exchange reaction toward the deuterated product.

-

Equilibration: Seal the flask and stir the mixture at room temperature for 12 hours to allow for complete isotopic exchange.

-

Solvent Removal: Remove the solvent and excess D₂O under reduced pressure using a rotary evaporator. The azeotropic removal of water with a solvent like toluene can aid in ensuring complete dryness.

-

Validation (Self-Validating System):

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum of the product dissolved in an anhydrous deuterated solvent (e.g., CDCl₃). The protocol is validated by the disappearance or significant reduction (>98%) of the characteristic broad singlet peak for the -OH proton, which typically appears between 4-7 ppm.[5][6]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum. Successful deuteration is confirmed by the disappearance of the broad O-H stretching band around 3300-3500 cm⁻¹ and the appearance of a new, sharp O-D stretching band at approximately 2400-2600 cm⁻¹.[5]

-

Theoretical Framework of Thermodynamic Stability

The stability of a chemical species is fundamentally described by its thermodynamic state functions: Gibbs free energy (G), enthalpy (H), and entropy (S).

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation is the ultimate measure of thermodynamic stability under standard conditions (298.15 K and 1 bar).[7] It is defined by the Gibbs equation:

ΔG = ΔH - TΔS [8]

Where:

-

ΔH (Enthalpy): Represents the heat content of the system. A more negative enthalpy of formation (ΔH°f) indicates stronger intramolecular bonds and greater stability.

-

ΔS (Entropy): Represents the degree of disorder or randomness in the system.

-

T: Absolute temperature in Kelvin.

A more negative ΔG°f corresponds to a more thermodynamically stable compound.

Conformational Analysis and Intramolecular Bonding

For 2,3-Dichlorophenol-OD, rotational freedom around the C-O bond gives rise to two primary planar conformers: cis and trans.

Sources

- 1. 2,3-Dichlorophenol | High-Purity Reagent | RUO [benchchem.com]

- 2. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 8. Gibbs Free Energy [chem.fsu.edu]

Methodological & Application

Application Note: Selective Synthesis of 2,3-Dichlorophenol-OD via Biphasic Hydrogen-Deuterium Exchange

Abstract & Scope

This technical guide details the protocol for the synthesis of 2,3-Dichlorophenol-OD (CAS: N/A for specific isotopologue, parent CAS: 576-24-9), a deuterated isotopologue where the phenolic hydroxyl proton is selectively replaced by deuterium. Unlike ring-deuteration which requires metal catalysis or harsh acidic conditions, this synthesis relies on thermodynamic equilibrium control via Hydrogen-Deuterium (H/D) Exchange .

Targeted at drug development professionals and analytical chemists, this guide addresses the specific challenges of handling 2,3-dichlorophenol (pKa 7.44), utilizing its enhanced acidity relative to phenol to facilitate rapid exchange, while mitigating the high risk of back-exchange with atmospheric moisture.

Scientific Foundation

Thermodynamic Principles

The synthesis is driven by a reversible equilibrium reaction between the labile phenolic proton and a deuterated solvent (typically Deuterium Oxide,

Because the pKa of 2,3-dichlorophenol (7.[1]44) is significantly lower than that of unsubstituted phenol (9.95), the hydroxyl proton is more acidic and dissociates more readily, accelerating the exchange rate. However, the equilibrium constant (

Mechanism of Exchange

The process follows a rapid proton-transfer mechanism. In a biphasic system (Organic Solvent /

Figure 1: Mechanism of H/D exchange. Note the red dotted line indicating the critical risk of back-exchange upon exposure to moisture.

Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,3-Dichlorophenol | >98% Purity | Starting Material |

| Deuterium Oxide ( | >99.9% D | Deuterium Source |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Organic Solvent (Carrier) |

| Sodium Sulfate ( | Granular, Calcined* | Drying Agent |

| Separatory Funnel | Borosilicate glass | Biphasic separation |

| Rotary Evaporator | With inert gas backfill | Solvent removal |

*Critical Step: Calcining the

Method A: Biphasic Iterative Exchange (Bulk Synthesis)

This method is preferred for quantities >500 mg. It utilizes the immiscibility of DCM and water to wash the phenol repeatedly with

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (6.1 mmol) of 2,3-dichlorophenol in 20 mL of anhydrous Dichloromethane (DCM) in a separatory funnel.

-

First Exchange: Add 10 mL of

(approx. 550 mmol D, ~90-fold excess). -

Equilibration: Shake vigorously for 2 minutes. Vent frequently. The high surface area generation is crucial for exchange kinetics.

-

Phase Separation: Allow layers to separate completely (approx. 5-10 mins). 2,3-Dichlorophenol partitions into the DCM (bottom layer).

-

Note: The aqueous top layer now contains HDO.

-

-

Extraction: Drain the lower DCM layer into a clean, dry flask. Discard the upper aqueous layer.

-

Iterative Cycles: Return the DCM layer to the funnel. Repeat Steps 2-5 three additional times with fresh aliquots of

.-

Logic: 4 cycles ensures statistical deuteration >99%.

-

-

Drying: Transfer the DCM layer to an Erlenmeyer flask containing calcined

. Swirl and let sit for 10 minutes. -

Filtration: Filter the solution through a fritted glass funnel (avoid paper filters which contain moisture) into a pre-weighed round-bottom flask.

-

Isolation: Evaporate the DCM using a rotary evaporator.

-

Crucial: Backfill the rotovap with dry Nitrogen or Argon, not ambient air.

-

-

Storage: Immediately transfer the resulting solid/oil into a vial flushed with Argon and seal with Parafilm.

Figure 2: Iterative Biphasic Exchange Workflow.

Characterization & Quality Control

Verification of the O-D bond formation relies on the mass shift and the disappearance of the O-H spectroscopic signatures.

Data Summary Table

| Method | Parameter | 2,3-Dichlorophenol (Native) | 2,3-Dichlorophenol-OD (Product) |

| 1H NMR | Chemical Shift ( | Singlet at ~5.8 - 6.0 ppm (OH)* | Signal Disappears |

| FT-IR | Stretch Frequency ( | ~3550 - 3200 cm⁻¹ (Broad OH) | ~2650 - 2400 cm⁻¹ (OD) |

| Mass Spec | Molecular Ion (M+) | 162 / 164 (Cl isotope pattern) | 163 / 165 (+1 Da Shift) |

*Note: OH chemical shift is concentration and solvent dependent.[2] In

1H NMR Validation Protocol

-

Solvent: Use anhydrous

(stored over molecular sieves). Do not use -

Procedure: Dissolve ~10 mg of product in

. -

Observation:

-

The aromatic protons (6.9 - 7.3 ppm) should remain unchanged in integration and splitting.

-

The broad singlet corresponding to the hydroxyl proton (variable 5.0 - 7.0 ppm) must be absent.

-

Self-Validation: Add one drop of standard

to the NMR tube and shake. The OH peak should reappear, confirming the initial absence was due to deuteration, not degradation.

-

FT-IR Validation

The Isotopic Shift Factor (

-